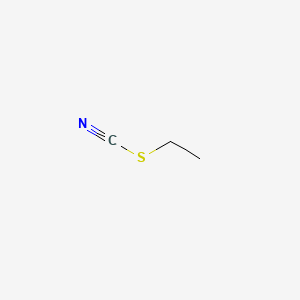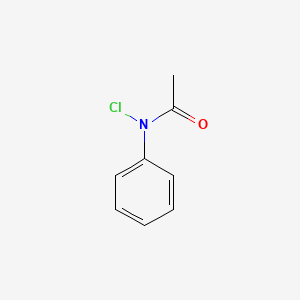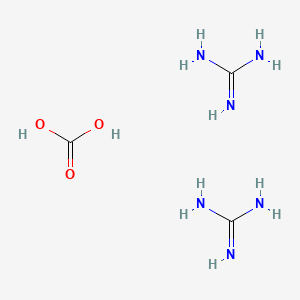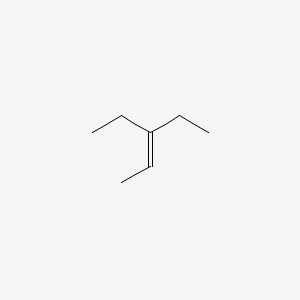
6,8-二氯-3-氰基香豆素
描述
6,8-Dichloro-3-cyanochromone, also known as 6,8-Dichloro-4-oxo-4H-chromene-3-carbonitrile, is a white crystalline solid . It has a molecular formula of C10H3Cl2NO2 and a molecular weight of 240.05 .
Molecular Structure Analysis
The molecular structure of 6,8-Dichloro-3-cyanochromone consists of a chromone backbone with two chlorine atoms and a cyano group . The exact positions of these substituents are as indicated by the name of the compound: the chlorine atoms are on the 6th and 8th carbon atoms of the chromone ring, and the cyano group is attached to the 3rd carbon .Physical And Chemical Properties Analysis
6,8-Dichloro-3-cyanochromone is a white crystalline solid . It has a melting point range of 172-180°C . The compound should be stored at a temperature of 0-8°C .科学研究应用
Fluorescent Dye in Biochemistry
6,8-Dichloro-3-cyanochromone: is utilized as a fluorescent dye due to its ability to emit light upon excitation. This property is particularly useful in biochemistry for tracking and quantifying biological molecules in various assays .
Chromogenic Substrate
In enzymatic studies, it serves as a chromogenic substrate. When enzymes act on this compound, it changes color, allowing researchers to monitor enzyme activity and kinetics .
Fluorescent Probe
As a fluorescent probe, it helps in studying protein-protein interactions and detecting metal ions, which is crucial in understanding biochemical pathways and metalloprotein functions .
Pharmacological Research
In pharmacology, 6,8-Dichloro-3-cyanochromone is used to investigate drug interactions at the molecular level. It aids in the exploration of binding sites and the effects of pharmaceutical compounds on cellular processes .
Organic Synthesis
This compound is a building block in organic synthesis, contributing to the creation of complex organic molecules. Its reactivity with various organic reagents is valuable for synthesizing new chemical entities .
Analytical Chemistry
In analytical chemistry, 6,8-Dichloro-3-cyanochromone is employed in the development of analytical methods. It’s used to calibrate instruments and validate methodologies due to its consistent and predictable properties .
Materials Science
The compound finds applications in materials science, particularly in the development of new materials with specific optical properties. Its stability and reactivity make it suitable for creating advanced materials .
Environmental Science
Lastly, in environmental science, it can be used to study the presence and behavior of chlorinated organic compounds in the environment. Its characteristics allow for tracing and understanding the environmental impact of similar compounds .
安全和危害
6,8-Dichloro-3-cyanochromone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
属性
IUPAC Name |
6,8-dichloro-4-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2NO2/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERQUFAYRCSXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352909 | |
| Record name | 6,8-Dichloro-3-cyanochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72798-32-4 | |
| Record name | 6,8-Dichloro-3-cyanochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-Dichloro-3-cyanochromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




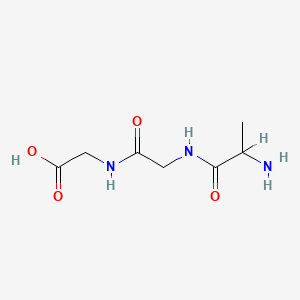


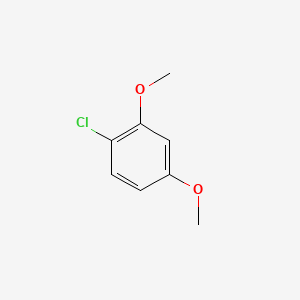

![[1,1'-Biphenyl]-2-carbonitrile](/img/structure/B1580647.png)

